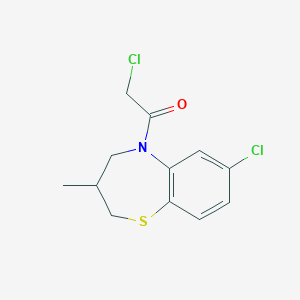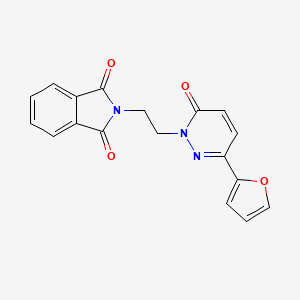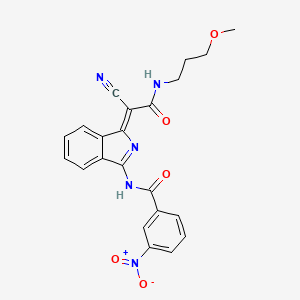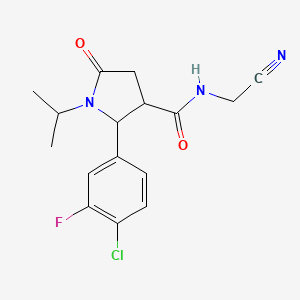![molecular formula C15H22N2O2S B2553830 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine CAS No. 2034490-11-2](/img/structure/B2553830.png)
4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine is a complex molecule that appears to be related to various synthesized azetidinone and azetidine derivatives. These compounds are of interest in the field of drug discovery due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related azetidinone compounds has been reported, where trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone were synthesized . Although the exact synthesis of 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine is not detailed, the methodologies used for similar compounds involve key steps such as cyclization of N-protected intermediates . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction studies have been utilized to investigate the structure of related compounds, such as the 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, which crystallizes in a monoclinic system . Similarly, 3-((hetera)cyclobutyl)azetidine-based isosteres have been studied, demonstrating increased conformational flexibility compared to parent heterocycles . These analyses are crucial for understanding the three-dimensional conformation and potential binding interactions of the compound.
Chemical Reactions Analysis
The reactivity of azetidinone derivatives has been explored, with some compounds undergoing base-catalyzed ring transformations under mild conditions . This suggests that the compound of interest may also exhibit interesting reactivity patterns, which could be exploited in the development of new chemical entities for drug discovery.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine are not directly reported, related compounds have been characterized to some extent. For instance, the solid-state structure of azetidinone derivatives has been compared with structures found from NMR studies in solution . Understanding these properties is essential for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates involves ring transformation of azetidin-2-ones, indicating the interest in exploring the reactivity of piperidine derivatives for creating complex structures potentially relevant in medicinal chemistry (Dejaegher, D’hooghe, & Kimpe, 2008).
Antimicrobial and Anti-inflammatory Agents
- Research into benzodifuranyl derivatives, including piperidine analogs, has shown potential anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors, indicating the utility of piperidine structures in the development of therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, demonstrating the application of these compounds in materials science. The study utilized quantum chemical calculations and molecular dynamics simulations to evaluate the efficiency of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).
Antitumor Activity
- The regioselective synthesis and evaluation of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones revealed mild anti-tumor activity against various cancer cell lines. This highlights the potential of piperidine-based compounds in oncology research (Girgis, 2009).
Eigenschaften
IUPAC Name |
[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-3-4-14(20-11)15(18)17-9-12(10-17)16-7-5-13(19-2)6-8-16/h3-4,12-13H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZTOINGIESIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)
![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)


![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)